6-Bromo-5,7-difluoroquinoline-3,4-diamine

Physicochemical Profiling Drug-likeness Lead Optimization

6-Bromo-5,7-difluoroquinoline-3,4-diamine (CAS 2090251-62-8) is a polyhalogenated quinoline-3,4-diamine derivative with the molecular formula C₉H₆BrF₂N₃ and a molecular weight of 274.06 g·mol⁻¹. The compound features a quinoline core bearing a bromine atom at position 6, fluorine atoms at positions 5 and 7, and primary amino groups at positions 3 and 4.

Molecular Formula C9H6BrF2N3
Molecular Weight 274.06 g/mol
Cat. No. B13198997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5,7-difluoroquinoline-3,4-diamine
Molecular FormulaC9H6BrF2N3
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1F)Br)F)C(=C(C=N2)N)N
InChIInChI=1S/C9H6BrF2N3/c10-7-3(11)1-5-6(8(7)12)9(14)4(13)2-15-5/h1-2H,13H2,(H2,14,15)
InChIKeyTZOBLQRIUCCKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5,7-difluoroquinoline-3,4-diamine – Core Chemical Identity and Procurement-Relevant Characteristics


6-Bromo-5,7-difluoroquinoline-3,4-diamine (CAS 2090251-62-8) is a polyhalogenated quinoline-3,4-diamine derivative with the molecular formula C₉H₆BrF₂N₃ and a molecular weight of 274.06 g·mol⁻¹ . The compound features a quinoline core bearing a bromine atom at position 6, fluorine atoms at positions 5 and 7, and primary amino groups at positions 3 and 4 . It is supplied as a research chemical with a minimum purity of 95% . The quinoline-3,4-diamine scaffold is recognized in medicinal chemistry as a privileged structure for developing kinase inhibitors and antimicrobial agents .

Why Generic Substitution Is Not Viable for 6-Bromo-5,7-difluoroquinoline-3,4-diamine in Structure-Activity Programs


In-class quinoline-3,4-diamine derivatives cannot be interchanged without altering key molecular recognition features because halogen substitution pattern—specifically the combination of 6-bromo with 5,7-difluoro—modulates both electronic distribution and steric profile on the quinoline scaffold . In HIV-1 integrase allosteric inhibitor studies, moving bromine from position 6 to position 8 preserved potency against the A128T resistant mutant, whereas the 6-bromo analog suffered significant potency loss, demonstrating that regioisomeric halogen placement produces functionally non-redundant molecules [1]. Simultaneously, the 5,7-difluoro motif influences the electron density of the carbocyclic ring, affecting π-stacking interactions and metabolic stability relative to non-fluorinated or mono-fluorinated congeners . These observations collectively establish that the precise 6-bromo-5,7-difluoro-3,4-diamine substitution array must be retained for SAR continuity.

Quantitative Differentiation Evidence for 6-Bromo-5,7-difluoroquinoline-3,4-diamine Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Non-fluorinated 6-Bromoquinoline-3,4-diamine

The presence of two fluorine atoms at positions 5 and 7 on the quinoline core differentiates this compound from the non-fluorinated analog 6-bromoquinoline-3,4-diamine (CAS 1153095-14-7, MW 238.08 g·mol⁻¹) . The target compound carries an additional molecular weight of 36 g·mol⁻¹ (MW 274.06 vs. 238.08 g·mol⁻¹) . Fluorine substitution at these positions typically lowers logP by approximately 0.4–0.8 units per fluorine atom compared to the corresponding hydrogen analog, resulting in an estimated reduction in lipophilicity of ~0.8–1.6 logP units [1], which can influence membrane permeability and non-specific protein binding profiles.

Physicochemical Profiling Drug-likeness Lead Optimization

Bromine Positional Isomerism and Resistance Profile Differentiation: 6-Bromo vs. 8-Bromo Quinolines

In a head-to-head study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo and 8-bromo regioisomers exhibited differential resistance profiles against the clinically relevant A128T IN mutant [1]. The 8-bromo analog retained full antiviral effectiveness against the A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency [1]. This demonstrates that bromine at position 6 is not functionally equivalent to bromine at position 8, and substitution of one for the other would compromise antiviral activity under resistance pressure.

HIV-1 Integrase ALLINI Antiviral Resistance

Electronic Property Differentiation Through Halogen Identity: Bromo vs. Dibromo vs. Chloro Substitution

The combination of a single bromine with two fluorines creates an electronic environment distinct from the dibromo analog 5,7-dibromoquinoline-3,4-diamine (CAS 2138146-37-7, MW 316.98 g·mol⁻¹) and the 6-chloro-5,7-difluoro analog (CAS 2222128-63-2, MW 199.58 g·mol⁻¹ for the non-diamine parent) . The Hammett σₘ value for bromine (σₘ = 0.39) combined with fluorine (σₘ = 0.34 each) yields a net electron-withdrawing effect on the carbocyclic ring that differs from dibromo substitution (2 × σₘ = 0.78) by ~0.1 σ units and from chloro-difluoro (σₘ Cl = 0.37) by ~0.03 σ units [1]. These subtle electronic differences modulate the pKa of the C-3 and C-4 amino groups and the reactivity of the C-6 position toward cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings .

Electronic Effects SAR Halogen Bonding

Synthetic Tractability: Differential Reactivity at C-6 Enabled by Bromine vs. Fluorine as a Leaving Group

The presence of bromine at position 6 provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that is absent in the non-brominated parent 5,7-difluoroquinoline-3,4-diamine (CAS 133405-77-3, MW 195.17 g·mol⁻¹) . Fluorine substituents at positions 5 and 7 are not viable leaving groups under standard cross-coupling conditions, meaning the non-brominated analog cannot undergo C-6 functionalization. Published synthetic procedures demonstrate that 6-bromo-5,7-difluoroquinoline undergoes efficient Stille coupling with tributyl(vinyl)tin using Pd(PPh₃)₄ catalyst to yield the corresponding 6-vinyl derivative, confirming that the C-6 bromine in this substitution pattern is competent for palladium-mediated transformations .

Cross-Coupling Building Block Synthetic Chemistry

Commercially Reported Purity: 95% Specification Across Multiple Vendors

The target compound is supplied with a minimum purity specification of 95% as reported by multiple independent vendors, including CymitQuimica (branded Biosynth, now discontinued) and Leyan . This purity level is consistent with that reported for the N4-methyl analog 6-bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine (CAS 2091764-26-8, purity 95%) , whereas the simpler non-brominated analog 5,7-difluoroquinoline-3,4-diamine (CAS 133405-77-3) is less widely cataloged with explicit purity specifications from major vendors. The consistency of a 95% purity specification across vendors provides a measurable quality benchmark for procurement evaluation.

Quality Control Procurement Reproducibility

Research and Industrial Application Scenarios Where 6-Bromo-5,7-difluoroquinoline-3,4-diamine Provides a Measurable Advantage


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Using the 6-Bromo-5,7-difluoroquinoline Scaffold

Research groups developing allosteric HIV-1 integrase inhibitors should prioritize this compound because the 6-bromo substitution on the quinoline core confers superior antiviral properties compared to non-brominated analogs [1]. The scaffold enables systematic SAR exploration at C-6 through cross-coupling chemistry while the 5,7-difluoro pattern modulates electronic properties and metabolic stability. Critically, data show that 6-bromo and 8-bromo regioisomers have divergent resistance profiles against the A128T IN mutant, meaning the exact positional isomer must be specified in procurement and biological testing [1].

Diversifiable Building Block for Parallel Synthesis of Quinoline-3,4-diamine Kinase Inhibitor Libraries

In kinase inhibitor discovery programs, the C-6 bromine serves as a versatile diversification point for generating focused compound libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The 5,7-difluoro substitution pattern enhances the electron-withdrawing character (Σσₘ = 1.07) relative to dibromo analogs, potentially improving coupling efficiency [2]. The 3,4-diamine motif has been validated in CK2 subunit interface inhibitors that suppress cancer cell growth (MDA-MB231 triple-negative breast cancer) [3], supporting the relevance of this scaffold for oncology kinase programs. The documented 95% purity specification ensures that library compounds generated from this building block maintain analytical integrity.

Structure-Activity Relationship Studies Requiring Positional Control of Halogen Substitution on Quinoline Cores

For SAR campaigns where the electronic and steric contribution of each halogen position must be deconvoluted, this compound serves as an essential reference scaffold. The combination of 6-bromo with 5,7-difluoro allows researchers to independently probe the contribution of bromine (σₘ = 0.39) at C-6 versus fluorine (σₘ = 0.34 each) at C-5 and C-7 through sequential derivatization [2]. This is in contrast to 6-bromoquinoline-3,4-diamine, which lacks the fluorine substituents and cannot address electronic contributions from positions 5 and 7, or 5,7-dibromoquinoline-3,4-diamine, which introduces an additional heavy bromine atom that inflates molecular weight beyond typical fragment-like or lead-like thresholds [2].

Computational Modeling and Crystallography Studies Requiring a Heavy Atom (Bromine) for Phasing

The presence of bromine at position 6 provides anomalous scattering for X-ray crystallographic phasing (f' = −0.68 e⁻ at Cu Kα), enabling experimental determination of protein-ligand complex structures when this compound or its derivatives are soaked into protein crystals [4]. The 5,7-difluoro groups can additionally participate in orthogonal fluorine-specific interactions (C–F···H–N, C–F···C=O) that stabilize ligand binding poses, providing structural biology groups with a dual-purpose probe that simultaneously enables experimental phasing and explores fluorine-mediated binding interactions.

Quote Request

Request a Quote for 6-Bromo-5,7-difluoroquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.